N-benzyl-3-(4-fluorophenyl)propanamide
Description
N-Benzyl-3-(4-fluorophenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a benzyl group at the nitrogen atom and a 4-fluorophenyl moiety at the third carbon. Its synthesis typically involves coupling reactions between substituted phenylpropanoic acids and benzylamine derivatives, as inferred from similar compounds (e.g., ). The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and lipophilicity, influencing bioavailability and target interactions .
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOBAQOLMVUJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison and Properties
Key Findings :
- Electron-Withdrawing Substituents: Replacing fluorine with chlorine () increases molecular weight (273.76 vs. 257.26 g/mol) and lipophilicity (ClogP ≈ 3.5 vs.
- Backbone Saturation : The unsaturated analog (prop-2-enamide, ) exhibits distinct bioactivity, such as plant growth inhibition, likely due to conformational rigidity and enhanced π-π interactions .
- Heterocyclic Modifications : Thiazole and furan substitutions () introduce planar aromatic systems, improving target binding (e.g., KPNB1 inhibition IC₅₀ < 1 µM) .
Solubility and Stability :
- Hydrogen Bonding : The amide group in N-benzyl-3-(4-fluorophenyl)propanamide enhances water solubility compared to ester analogs (e.g., reports variable solubility in polar solvents like DMSO >50 mg/mL) .
- Temperature Dependence : Solubility increases at elevated temperatures (e.g., 25°C to 50°C) due to entropy-driven dissolution .
Pharmacophore Hybridization
Hybridization with pyridine () or imidazole () moieties enhances target selectivity. For instance:
- Hydrazino-Propanamide Hybrids (): Improve metal chelation and antimicrobial activity.
- Imidazole-Propanamide Conjugates (): Demonstrated kinase inhibition via π-stacking interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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